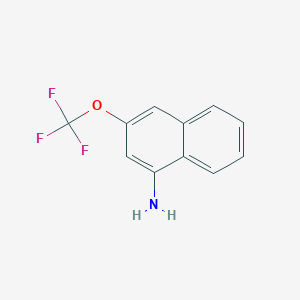

1-Amino-3-(trifluoromethoxy)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F3NO |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

3-(trifluoromethoxy)naphthalen-1-amine |

InChI |

InChI=1S/C11H8F3NO/c12-11(13,14)16-8-5-7-3-1-2-4-9(7)10(15)6-8/h1-6H,15H2 |

InChI Key |

NAMRMMGVZFWUOO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2N)OC(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 3 Trifluoromethoxy Naphthalene and Analogues

Core Naphthalene (B1677914) Scaffold Functionalization Strategies

The formation of the naphthalene ring itself is a critical step. Modern synthetic methods offer a range of options to create polysubstituted naphthalenes with a high degree of control.

The synthesis of a dissymmetry substituted naphthalene, such as the target compound, hinges on regioselective control. One plausible strategy would involve the synthesis of a precursor already containing the trifluoromethoxy group, such as 3-(trifluoromethoxy)aniline (B52521) or a related benzene (B151609) derivative. This precursor could then undergo a cyclization reaction to form the naphthalene ring system. For instance, a Stobbe condensation followed by cyclization and aromatization could be envisioned, where the trifluoromethoxy-substituted phenyl group would direct the formation of the desired isomer.

Another approach would be the functionalization of a pre-formed naphthalene ring. Starting with a compound like 1-bromo-3-(trifluoromethoxy)naphthalene, which can be synthesized, subsequent amination would yield the target molecule. The synthesis of 1-bromo-3-(trifluoromethoxy)benzene (B1268021) has been reported via bromination of 2- or 4-trifluoromethoxyaniline followed by a deamination reaction, showcasing a method to obtain a key precursor. google.com

A variety of cyclization reactions are available for the synthesis of substituted naphthalenes. nih.gov Electrophilic cyclization of arene-containing propargylic alcohols is a mild and regioselective method for preparing a range of substituted naphthalenes. nih.gov For the synthesis of 1-amino-3-(trifluoromethoxy)naphthalene, a potential precursor could be an aryl-substituted propargylic alcohol where the aryl group contains a trifluoromethoxy substituent. Subsequent functional group manipulation would be required to introduce the amino group.

Gold(I)-catalyzed cyclization of alkenyl carbonyl compounds represents another powerful tool for constructing substituted naphthalenes. chemistrysteps.com This method's versatility could potentially be harnessed by designing a substrate that incorporates the trifluoromethoxy group, leading to a naphthalene ring that can be further elaborated to the target compound.

More recently, a method for the synthesis of 1-amino-3-aryl naphthalenes has been developed involving the reaction of bis(trifluoromethanesulfonyl)imide with a diyne, followed by acid-catalyzed cyclization. chemrxiv.org While this doesn't directly yield the trifluoromethoxy-substituted product, it highlights a modern cyclization strategy for obtaining the 1-amino-3-substituted naphthalene core.

Table 1: Comparison of Selected Cyclization Reactions for Naphthalene Synthesis

| Reaction Type | Key Reagents/Catalysts | General Substrates | Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|---|---|

| Electrophilic Cyclization | ICl, I₂, Br₂, NBS | Arene-containing propargylic alcohols | Mild conditions, high regioselectivity | A trifluoromethoxy-substituted arene could be used as a starting material. | nih.gov |

| Au(I)-Catalyzed Cyclization | Au(I) precatalysts | Alkenyl carbonyl compounds | Versatile, tolerates various functional groups | A substrate with a trifluoromethoxy group could be designed. | chemistrysteps.com |

| Diyne Cyclization | Bis(trifluoromethanesulfonyl)imide, Acid | 1,2-Diethynylbenzenes | Direct route to 1-amino-3-aryl naphthalenes | Could be adapted with a trifluoromethoxy-containing diyne. | chemrxiv.org |

Aryne chemistry has emerged as a powerful strategy for the synthesis of highly substituted aromatic compounds, including naphthalenes. rsc.orgresearchgate.net The reaction of arynes, generated from precursors like o-silylaryl triflates, with various trapping agents allows for the construction of complex substitution patterns. rsc.org For the synthesis of this compound, one could envision the generation of a trifluoromethoxy-substituted benzyne, which could then react with a suitable diene in a [4+2] cycloaddition reaction to form the naphthalene core. Subsequent functionalization would then be needed to install the amino group.

Methodologies for Amino Group Introduction

The introduction of the amino group at the C-1 position is a crucial transformation. This can be achieved through either direct amination of the naphthalene core or by indirect methods involving the reduction of a nitro group or the rearrangement of a carboxylic acid derivative.

Direct amination of aromatic compounds is an atom-economical and environmentally benign approach. While direct amination of naphthalene itself has been reported, achieving regioselectivity in a substituted naphthalene presents a challenge. A mechanochemistry-driven, solvent-free amination of 1,4-naphthoquinone (B94277) with anilines bearing a trifluoromethoxy group has been demonstrated to produce 2-amino-1,4-naphthoquinone derivatives. rsc.org Although this provides a 2-amino product, it showcases the feasibility of using trifluoromethoxy-substituted amines in amination reactions.

A more traditional and often more reliable method for introducing an amino group is through the reduction of a corresponding nitro compound. The synthesis of 1-nitro-3-(trifluoromethoxy)benzene (B1303333) is documented, and this compound is commercially available. sigmaaldrich.com A plausible route to the target molecule would involve the nitration of a 3-(trifluoromethoxy)naphthalene precursor, followed by the reduction of the nitro group. The nitration of naphthalene itself typically yields 1-nitronaphthalene (B515781) as the major product. youtube.com The directing effect of the trifluoromethoxy group at the 3-position would need to be considered to ensure the desired 1-nitro isomer is formed.

Alternatively, the Bucherer reaction provides a classic method for converting a naphthol to a naphthylamine. wikipedia.orgorganicreactions.org If 3-(trifluoromethoxy)naphthalen-1-ol could be synthesized, its reaction with ammonia (B1221849) and sodium bisulfite could potentially yield the desired this compound.

The Hofmann and Curtius rearrangements offer another indirect route to primary amines from carboxylic acids. chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.comyoutube.com Starting from a hypothetical 3-(trifluoromethoxy)naphthalene-1-carboxylic acid, conversion to the corresponding amide or acyl azide (B81097) followed by rearrangement would furnish the target amine. These reactions are known for their utility in synthesizing primary amines with one less carbon atom than the starting carboxylic acid.

Table 2: Overview of Amino Group Introduction Methods

| Method | Starting Material | Key Reagents | Key Intermediate | Advantages | Challenges for this compound Synthesis | Reference |

|---|---|---|---|---|---|---|

| Nitro Group Reduction | 1-Nitro-3-(trifluoromethoxy)naphthalene | Reducing agents (e.g., Fe/HCl, H₂/Pd) | - | Well-established, high-yielding | Synthesis and regioselective nitration of the precursor. | youtube.com |

| Bucherer Reaction | 3-(Trifluoromethoxy)naphthalen-1-ol | NH₃, NaHSO₃ | Sulfonic acid of tetralone | Reversible, useful for naphthol to amine conversion | Synthesis of the required naphthol precursor. | wikipedia.orgorganicreactions.org |

| Curtius Rearrangement | 3-(Trifluoromethoxy)naphthalene-1-carboxylic acid | NaN₃, heat | Isocyanate | Good for primary amines, avoids harsh conditions | Synthesis of the carboxylic acid precursor. | chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.com |

| Hofmann Rearrangement | 3-(Trifluoromethoxy)naphthalene-1-carboxamide | Br₂, NaOH, heat | Isocyanate | Utilizes readily available amides | Synthesis of the carboxamide precursor. | masterorganicchemistry.comorganicchemistrytutor.comyoutube.com |

Precision Trifluoromethoxylation Strategies

The introduction of the trifluoromethoxy group is a critical step in the synthesis of the target compound. This small, yet highly electronegative and lipophilic group can dramatically alter the physicochemical properties of a molecule. nih.gov

The direct and selective introduction of a trifluoromethoxy group onto an aromatic ring, particularly in the presence of other functional groups, requires specialized reagents and conditions. For the synthesis of a 3-(trifluoromethoxy)naphthalene derivative, a common and effective strategy involves the trifluoromethoxylation of a corresponding naphthol precursor.

One plausible precursor for this compound is 3-(trifluoromethoxy)naphthalen-1-ol . This intermediate could potentially be synthesized from the commercially available 1,3-dihydroxynaphthalene . The challenge lies in the selective trifluoromethoxylation of only one of the two hydroxyl groups.

Recent advancements in trifluoromethoxylation have been dominated by the development of electrophilic trifluoromethoxylating agents. Reagents such as Togni's reagents (e.g., 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) and Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) have emerged as powerful tools for this transformation. mdpi.com These reagents can deliver the OCF₃ group to nucleophiles like phenols under relatively mild conditions. For instance, the reaction of a phenol (B47542) with a Togni or Umemoto reagent, often in the presence of a suitable base, can yield the corresponding aryl trifluoromethyl ether.

A proposed reaction for the selective monofunctionalization of 1,3-dihydroxynaphthalene is outlined below. The regioselectivity would be a key challenge to overcome, potentially requiring optimization of reaction conditions or the use of protecting groups.

| Precursor | Reagent | Product | Notes |

| 1,3-Dihydroxynaphthalene | Electrophilic OCF₃ reagent (e.g., Togni's or Umemoto's reagent) | 3-(Trifluoromethoxy)naphthalen-1-ol | Regioselectivity is a key challenge. |

The primary challenge in the trifluoromethoxylation of di- or poly-functionalized naphthalenes is achieving high regioselectivity. In the case of 1,3-dihydroxynaphthalene, the two hydroxyl groups have similar reactivity, which could lead to a mixture of mono-trifluoromethoxylated isomers and a di-substituted product.

Innovations to address this challenge include:

Catalyst Control: The use of specific transition metal catalysts in conjunction with trifluoromethoxylation reagents can influence the position of substitution through coordination effects. nih.gov

Directing Groups: The introduction of a temporary directing group can block one reactive site or activate another, guiding the trifluoromethoxylation to the desired position.

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly improve the selectivity of complex reactions.

Another significant challenge is the stability of the trifluoromethoxylating reagents themselves. Some earlier methods relied on unstable or gaseous reagents, posing significant handling difficulties. The development of stable, crystalline, and commercially available electrophilic reagents like those from Togni and Umemoto represents a major innovation, making these transformations more accessible and safer to perform. mdpi.com

Convergent and Divergent Synthetic Pathways for Complex Naphthalene Architectures

A plausible multi-step, convergent synthesis of this compound could commence from two key precursors: a naphthalene core and a source for the trifluoromethoxy and amino functionalities.

Route A: Via Amination of a Naphthol Intermediate

This pathway would likely proceed through the key intermediate 3-(trifluoromethoxy)naphthalen-1-ol .

Trifluoromethoxylation: Selective trifluoromethoxylation of 1,3-dihydroxynaphthalene to yield 3-(trifluoromethoxy)naphthalen-1-ol .

Activation of the Hydroxyl Group: The remaining hydroxyl group would then need to be converted into a better leaving group, for example, a triflate or a halide.

Amination: The activated intermediate would then undergo amination. A powerful method for this transformation is the Buchwald-Hartwig amination , which uses a palladium catalyst to couple an aryl halide or triflate with an amine. organic-chemistry.orgchemspider.com Alternatively, direct amination methods could be explored.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | 1,3-Dihydroxynaphthalene | Electrophilic OCF₃ Reagent | 3-(Trifluoromethoxy)naphthalen-1-ol | Selective Trifluoromethoxylation |

| 2 | 3-(Trifluoromethoxy)naphthalen-1-ol | Tf₂O, pyridine | 3-(Trifluoromethoxy)naphthalen-1-yl trifluoromethanesulfonate | Triflation |

| 3 | 3-(Trifluoromethoxy)naphthalen-1-yl trifluoromethanesulfonate | NH₃ or protected amine, Pd catalyst, ligand, base | This compound | Buchwald-Hartwig Amination |

Route B: Via Reduction of a Nitro Intermediate

An alternative strategy involves the introduction of the nitrogen functionality as a nitro group, which is then reduced in a later step.

Nitration: Nitration of a suitable naphthalene precursor. For instance, if 3-(trifluoromethoxy)naphthalene were available, its nitration would be a key step. The regioselectivity of this nitration would be crucial for obtaining the desired 1-nitro-3-(trifluoromethoxy)naphthalene .

Reduction: The nitro group of 1-nitro-3-(trifluoromethoxy)naphthalene would then be reduced to an amino group using standard reducing agents such as tin(II) chloride, catalytic hydrogenation (e.g., with Pd/C and H₂), or other methods.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation |

| 1 | 3-(Trifluoromethoxy)naphthalene | HNO₃, H₂SO₄ | 1-Nitro-3-(trifluoromethoxy)naphthalene | Electrophilic Nitration |

| 2 | 1-Nitro-3-(trifluoromethoxy)naphthalene | SnCl₂, HCl or H₂, Pd/C | This compound | Nitro Group Reduction |

Once a key intermediate possessing both the trifluoromethoxy and amino functionalities, or their precursors, is synthesized, it can serve as a versatile platform for creating a library of analogues through a divergent approach.

For example, starting with This compound , the amino group can be readily derivatized through a variety of well-established reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a wide range of nucleophiles (Sandmeyer reaction), introducing halogens, cyano groups, hydroxyl groups, and more.

The following table provides a few examples of potential derivatization reactions starting from the target compound.

| Starting Material | Reagent(s) | Product Type | Application |

| This compound | Acetyl chloride, pyridine | N-(3-(trifluoromethoxy)naphthalen-1-yl)acetamide | Bioactive molecule synthesis |

| This compound | Benzenesulfonyl chloride, base | N-(3-(trifluoromethoxy)naphthalen-1-yl)benzenesulfonamide | Medicinal chemistry scaffolds |

| This compound | NaNO₂, HCl, then CuBr | 1-Bromo-3-(trifluoromethoxy)naphthalene | Precursor for further cross-coupling reactions |

These derivatization strategies allow for the systematic exploration of the structure-activity relationships of this class of compounds, making this compound a valuable building block in drug discovery and materials science.

Computational Chemistry and Theoretical Investigations of 1 Amino 3 Trifluoromethoxy Naphthalene

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, energies, and various other properties from first principles.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.netresearchgate.net For 1-Amino-3-(trifluoromethoxy)naphthalene, DFT calculations would map the complex system of interacting electrons onto a simpler system of non-interacting electrons moving in an effective potential, allowing for an efficient yet accurate determination of its ground-state geometry. arxiv.org

The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy. nih.gov This optimization ensures that the calculated structure represents a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Geometrical Parameters from DFT Optimization This table presents hypothetical, yet chemically reasonable, optimized parameters for this compound to illustrate typical DFT output.

| Parameter | Description | Illustrative Value |

|---|---|---|

| C1-N Bond Length | Bond between Naphthalene (B1677914) C1 and Amino Nitrogen | 1.38 Å |

| C3-O Bond Length | Bond between Naphthalene C3 and Methoxy Oxygen | 1.36 Å |

| O-CF3 Bond Length | Bond between Methoxy Oxygen and Trifluoromethyl Carbon | 1.43 Å |

| C-C-N-H Dihedral | Torsion angle of the amino group relative to the ring | ~0° (planar) |

| C-C-O-C Dihedral | Torsion angle of the trifluoromethoxy group | ~180° (anti-planar) |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. Common choices include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), or correlation-consistent basis sets like cc-pVTZ. nih.govrsc.orgresearchgate.net Larger basis sets with more functions provide greater flexibility and yield more accurate results, but at a higher computational cost. nih.gov The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often crucial for accurately describing molecules with heteroatoms and delocalized electrons, such as this compound.

Furthermore, to simulate the behavior of the molecule in a solution, solvation models are employed.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This method is necessary for studying specific molecule-solvent interactions, such as hydrogen bonding.

The selection of a functional (e.g., B3LYP, PBE0), basis set, and solvation model must be balanced to achieve the desired accuracy for the property being investigated while remaining computationally feasible. nih.govnih.gov

Electronic Structure and Reactivity Descriptors Analysis

Beyond molecular structure, computational methods provide deep insights into the electronic properties that govern a molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital acts as an electron donor, and its energy level is related to the ionization potential. Regions of high HOMO density indicate likely sites of electrophilic attack.

LUMO: This orbital acts as an electron acceptor, and its energy level is related to the electron affinity. Regions of high LUMO density indicate likely sites of nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbitals. nih.govdergipark.org.tr

For this compound, the electron-donating amino group (-NH₂) is expected to raise the energy of the HOMO, while the electron-withdrawing trifluoromethoxy group (-OCF₃) is expected to lower the energy of the LUMO. This combined effect would likely result in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, indicating enhanced reactivity. rsc.org The HOMO is predicted to be localized primarily over the naphthalene ring and the amino group, while the LUMO would also be distributed across the aromatic system, with significant contributions from the trifluoromethoxy-substituted portion of the ring.

Table 2: Illustrative Frontier Orbital Energies (in eV) This table presents a hypothetical comparison to demonstrate the expected substituent effects on the frontier orbitals of the naphthalene core.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Naphthalene (Reference) | -6.10 | -1.27 | 4.83 |

| 1-Aminonaphthalene | -5.55 | -1.20 | 4.35 |

| This compound | -5.75 | -1.70 | 4.05 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netscienceopen.com The MEP map is plotted on the molecule's surface, using a color scale to represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

In this compound, the MEP map would be expected to show significant negative potential (red) around the highly electronegative oxygen and fluorine atoms of the trifluoromethoxy group, as well as on the nitrogen atom of the amino group. thaiscience.info Conversely, positive potential (blue) would likely be concentrated on the hydrogen atoms of the amino group. scienceopen.commanipal.edu This visualization provides an intuitive guide to the molecule's reactive behavior and intermolecular interactions.

Table 3: Predicted MEP Regions and Reactivity

| Molecular Region | Predicted MEP Color | Predicted Potential | Implied Reactivity |

|---|---|---|---|

| Oxygen and Fluorine atoms (-OCF₃) | Red | Negative | Site for electrophilic attack; H-bond acceptor |

| Nitrogen atom (-NH₂) | Yellow/Orange | Negative | Site for electrophilic attack; H-bond acceptor |

| Hydrogen atoms (-NH₂) | Blue | Positive | Site for nucleophilic attack; H-bond donor |

| Naphthalene π-system | Green/Yellow | Neutral to slightly negative | General reactivity with electrophiles |

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals into a localized representation that corresponds to the familiar chemical concepts of lone pairs, core orbitals, and bonds (bonding and antibonding). wikipedia.org This method provides a quantitative description of the Lewis-like structure of a molecule and reveals the effects of electron delocalization and hyperconjugation. wisc.edufaccts.de

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). Larger E(2) values indicate more significant charge transfer and delocalization.

For this compound, NBO analysis would likely reveal strong π → π* interactions within the naphthalene ring, indicative of aromatic delocalization. Additionally, it would quantify the donation from the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the aromatic ring, a key factor in the electron-donating nature of the amino group. Similarly, interactions involving the oxygen lone pairs and the antibonding orbitals of adjacent bonds would be detailed.

Table 4: Hypothetical Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π (C5-C6) | π* (C7-C8) | 20.5 | Intra-ring π-delocalization |

| LP (N) | π* (C1-C2) | 45.2 | N lone pair donation to ring |

| LP (O) | σ* (C3-C4) | 5.8 | O lone pair hyperconjugation |

| σ (C-H) | σ* (C-C) | 2.5 | σ-hyperconjugation |

Compound Names Mentioned:

this compound

Naphthalene

1-Aminonaphthalene

Computational Mechanistic Pathway Elucidation

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. Through the application of quantum chemical methods, it is possible to map out the energetic landscape of a chemical reaction, identifying key stationary points such as reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction pathway and the factors that govern its feasibility and rate.

However, a review of the scientific literature reveals a notable absence of specific computational studies detailing the mechanistic pathways for reactions involving this compound. The following sections describe the general methodologies that would be employed in such an investigation.

In the context of a hypothetical reaction involving this compound, the first step in a computational mechanistic elucidation would be the identification of the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed.

The process of locating a transition state typically involves sophisticated algorithms that search for a molecular geometry where the energy is a maximum along one direction (the reaction coordinate) and a minimum in all other directions. Once a candidate transition state structure is found, its identity is confirmed by a frequency calculation. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate that leads from the reactant to the product.

The characterization of the transition state also involves analyzing its geometry, electronic structure, and the nature of the imaginary frequency. This provides insights into the bonding changes that occur during the reaction, such as which bonds are breaking and which are forming.

Following the successful location and characterization of all relevant transition states and intermediates, a reaction coordinate analysis is performed to construct a complete energy profile for the reaction. The intrinsic reaction coordinate (IRC) is the minimum energy path connecting the transition state to the corresponding reactants and products. By calculating the energy at various points along the IRC, a detailed potential energy profile can be generated.

This energy profile provides crucial quantitative information about the reaction mechanism, including the activation energies for each step and the relative energies of any intermediates. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

Advanced Studies on Substituent Effects and Aromaticity

The electronic properties of the naphthalene ring system in this compound are significantly influenced by the presence of the amino (-NH₂) and trifluoromethoxy (-OCF₃) substituents. Computational studies on substituted naphthalene and benzene (B151609) derivatives provide a framework for understanding these effects.

The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgresearchgate.net It relates the equilibrium or rate constant of a reaction to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect of a substituent and is independent of the reaction type. researchgate.net

While originally developed for benzene derivatives, the principles of Hammett-type correlations have been extended to naphthalene systems. nih.govnih.gov The electronic effect of a substituent is a combination of inductive and resonance effects. The amino group (-NH₂) is a strong π-electron donating group through resonance and a σ-electron withdrawing group through induction. Conversely, the trifluoromethoxy group (-OCF₃) is a strong σ-electron withdrawing group due to the high electronegativity of the fluorine atoms, and a weak π-electron donating group.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate properties that correlate with Hammett constants. nih.govnih.govscience.gov One such property is the Substituent Effect Stabilization Energy (SESE), which quantifies the interaction energy between a substituent and a probe group on an aromatic ring. nih.govnih.gov Studies on substituted naphthalenes have shown a good correlation between calculated SESE values and experimentally determined Hammett constants. nih.govnih.gov

Below is a table of representative Hammett constants for amino, trifluoromethoxy, and related substituents on benzene, which can serve as an approximation for their effects on a naphthalene ring.

| Substituent | σ_m | σ_p |

| -NH₂ | -0.16 | -0.66 |

| -OCH₃ | 0.12 | -0.27 |

| -OCF₃ | 0.40 | 0.35 |

| -CF₃ | 0.43 | 0.54 |

| -NO₂ | 0.71 | 0.78 |

Data sourced from various standard compilations of Hammett constants.

The transmission of substituent effects through an aromatic system is a key aspect of its chemical reactivity. Computational studies have compared the sensitivity of the naphthalene and benzene rings to substituent effects. nih.govnih.gov Naphthalene offers a more complex system for substituent interactions than benzene, with a larger number of possible substitution patterns. bombaytechnologist.in

Research indicates that the naphthalene ring system can be more sensitive to substituent effects than the benzene ring. nih.govnih.gov This increased sensitivity is attributed to the electronic structure of the fused-ring system. The presence of strongly electron-withdrawing groups, such as trifluoromethyl (-CF₃), has been shown to significantly enhance the sensitivity of the naphthalene core to the electronic effects of other substituents. nih.govnih.gov This suggests that polysubstituted naphthalene derivatives can act as highly sensitive molecular probes for substituent effects. nih.govnih.gov

The mode of transmission of electronic effects also differs. In "para-type" disubstituted naphthalenes (e.g., 1,4- or 2,6-), both inductive and resonance effects are significant, similar to para-substituted benzene. nih.gov In "meta-type" arrangements (e.g., 1,3- or 1,6-), the interaction is predominantly inductive. nih.gov The greater number of bonds and pathways for electronic communication in naphthalene compared to benzene contributes to the observed differences in substituent sensitivity. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For "1-Amino-3-(trifluoromethoxy)naphthalene," a combination of one-dimensional (¹H, ¹³C, and ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals for the aromatic protons and the amine protons. The electron-donating amino group (-NH₂) and the electron-withdrawing trifluoromethoxy group (-OCF₃) significantly influence the chemical shifts of the naphthalene (B1677914) ring protons. The amino group tends to shield the protons, shifting them to a higher field (lower ppm), while the trifluoromethoxy group has a deshielding effect.

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the naphthalene ring are influenced by the substituents. The carbon attached to the amino group is expected to be shielded, while the carbon bonded to the trifluoromethoxy group will be deshielded. The trifluoromethyl carbon will also have a characteristic chemical shift.

Given the presence of fluorine, ¹⁹F NMR spectroscopy is a crucial technique. The trifluoromethoxy group will give rise to a single resonance in the ¹⁹F NMR spectrum, and its chemical shift is indicative of the electronic environment.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 6.8 - 7.0 | d | J(H-2, H-4) = 2.0 - 3.0 |

| H-4 | 7.1 - 7.3 | d | J(H-4, H-2) = 2.0 - 3.0 |

| H-5 | 7.7 - 7.9 | d | J(H-5, H-6) = 8.0 - 9.0 |

| H-6 | 7.3 - 7.5 | t | J(H-6, H-5) = 8.0 - 9.0, J(H-6, H-7) = 7.0 - 8.0 |

| H-7 | 7.4 - 7.6 | t | J(H-7, H-6) = 7.0 - 8.0, J(H-7, H-8) = 8.0 - 9.0 |

| H-8 | 7.9 - 8.1 | d | J(H-8, H-7) = 8.0 - 9.0 |

| NH₂ | 4.0 - 5.0 | br s | - |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 140 - 145 |

| C-2 | 105 - 110 |

| C-3 | 150 - 155 (q, J(C-F) ≈ 2-5 Hz) |

| C-4 | 115 - 120 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 124 - 128 |

| C-7 | 126 - 130 |

| C-8 | 120 - 125 |

| C-8a | 130 - 135 |

| -OCF₃ | 120 - 125 (q, J(C-F) ≈ 250-260 Hz) |

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCF₃ | -58 to -62 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, it would show correlations between H-2 and H-4, and among the protons on the unsubstituted ring (H-5, H-6, H-7, and H-8), confirming their connectivity. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the protonated carbons in the naphthalene ring. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the quaternary carbons and confirming the positions of the amino and trifluoromethoxy substituents. For example, correlations from the NH₂ protons to C-1 and C-2, and from the protons on the naphthalene ring to the carbon of the trifluoromethoxy group would be expected. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in determining the conformation of the molecule. For example, it could show through-space interactions between the NH₂ protons and the H-2 and H-8 protons. researchgate.net

In cases where "this compound" can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) spectroscopy can be a powerful tool for their characterization. proquest.comnih.gov Polymorphs can exhibit different ¹³C and ¹⁹F chemical shifts due to variations in the local molecular environment and packing in the crystal lattice. researchgate.net Solid-state NMR can also provide insights into the molecular dynamics in the solid state, such as the rotation of the trifluoromethoxy group. researchgate.netmarquette.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of "this compound" would be characterized by vibrational modes arising from the naphthalene ring, the amino group, and the trifluoromethoxy group.

Naphthalene Ring Vibrations: The spectrum will show characteristic bands for the aromatic C-H stretching vibrations typically in the range of 3000-3100 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic ring are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.net

Amino Group Vibrations: The N-H stretching vibrations of the primary amine are expected as two bands in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) vibration would be observed around 1600 cm⁻¹.

Trifluoromethoxy Group Vibrations: The C-F stretching vibrations of the -OCF₃ group are typically strong and appear in the region of 1100-1300 cm⁻¹. mdpi.comcdnsciencepub.com The C-O stretching vibration associated with the trifluoromethoxy group is also expected in the fingerprint region. researchgate.net

Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopic Technique |

| N-H Stretch (asymmetric) | ~3450 | FT-IR, Raman |

| N-H Stretch (symmetric) | ~3350 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| N-H Bend | ~1620 | FT-IR |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, Raman |

| C-F Stretch | 1100 - 1300 | FT-IR |

| C-O Stretch (-OCF₃) | 1000 - 1100 | FT-IR |

Subtle changes in the vibrational spectra can provide information about the conformation of the molecule and the presence of intermolecular interactions, such as hydrogen bonding. For instance, the position and shape of the N-H stretching bands can be sensitive to hydrogen bonding involving the amino group. In the solid state, intermolecular interactions can lead to splitting or shifting of vibrational bands compared to the solution or gas phase. By analyzing these spectral features, insights into the molecular arrangement and interactions in different physical states can be obtained.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption and emission spectroscopy are powerful techniques to probe the electronic transitions and de-excitation pathways of a molecule. For naphthalene derivatives, the position of substituents can significantly influence these properties. The amino group, being an electron-donating group, and the trifluoromethoxy group, an electron-withdrawing group, are expected to induce intramolecular charge transfer (ICT) characteristics, which would be reflected in their spectroscopic behavior.

Analysis of Electronic Transitions and Absorption Maxima

Detailed experimental data on the electronic transitions and absorption maxima (λmax) for this compound are not available in the current scientific literature. Typically, naphthalene derivatives exhibit characteristic π-π* transitions. The presence of both electron-donating (-NH₂) and electron-withdrawing (-OCF₃) groups would likely lead to a redshift of the absorption bands compared to unsubstituted naphthalene, indicative of a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Interactive Data Table: Hypothetical Absorption Maxima No experimental data is available. The following table is a hypothetical representation based on general knowledge of similar compounds and is for illustrative purposes only.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| Hexane | N/A | N/A |

| Ethanol | N/A | N/A |

Fluorescence Quantum Yields and Lifetimes in Various Environments

Information regarding the fluorescence quantum yields (ΦF) and lifetimes (τ) of this compound in different environments is currently unpublished. The fluorescence properties of naphthalene derivatives are highly sensitive to their substitution pattern and the surrounding environment. For related amino-naphthalene compounds, the quantum yield can be significantly influenced by solvent polarity and hydrogen bonding capabilities.

Interactive Data Table: Hypothetical Fluorescence Data No experimental data is available. The following table is a hypothetical representation and is for illustrative purposes only.

| Solvent | Quantum Yield (ΦF) | Lifetime (τ, ns) |

|---|---|---|

| Cyclohexane | N/A | N/A |

| Dichloromethane | N/A | N/A |

Solvatochromic Behavior and Environmental Sensitivity

There are no specific studies on the solvatochromic behavior of this compound. Solvatochromism, the change in the color of a substance with the polarity of the solvent, is expected for this molecule due to the anticipated ICT character. In polar solvents, a redshift (positive solvatochromism) in the emission spectrum would be expected due to the stabilization of the more polar excited state. The magnitude of this shift would provide insights into the change in dipole moment upon excitation.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Applications in Materials Science and As Advanced Organic Synthesis Building Blocks

Advanced Synthetic Utility as a Precursor in Research Chemistry

As a precursor, 1-Amino-3-(trifluoromethoxy)naphthalene offers chemists a versatile platform for the introduction of the trifluoromethoxynaphthyl moiety into larger, more complex molecular architectures. The presence of the amino group provides a reactive handle for a wide array of chemical transformations, enabling its incorporation into diverse molecular scaffolds.

The trifluoromethoxy (-OCF₃) group is of significant interest in the development of advanced organic materials and pharmaceuticals due to its unique properties, including high thermal stability, metabolic stability, and its ability to modulate lipophilicity and electronic characteristics. This compound serves as a key starting material for the synthesis of more complex fluoro-organic compounds where these properties are desired.

The amino group can be readily transformed into a variety of other functional groups, providing access to a wide range of derivatives. For instance, diazotization of the amino group followed by Sandmeyer-type reactions can introduce halides, cyano, or hydroxyl groups. Furthermore, the amino group can undergo acylation, alkylation, and arylation reactions to form amides, secondary/tertiary amines, and diarylamines, respectively. These transformations are fundamental in building up molecular complexity and tailoring the properties of the final fluoro-organic compounds for specific applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or liquid crystals, where the electronic properties of the trifluoromethoxynaphthyl group can be advantageous.

Table 1: Potential Transformations of this compound for Fluoro-Organic Synthesis

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Diazotization/Sandmeyer | NaNO₂, H⁺; CuX (X=Cl, Br, CN) | Halogenated or Cyanated Naphthalenes |

| Acylation | Acyl chlorides, Anhydrides | N-Acylnaphthalene Derivatives |

| N-Alkylation | Alkyl halides, Reductive amination | N-Alkylnaphthalene Derivatives |

| N-Arylation | Aryl halides, Buchwald-Hartwig coupling | N-Arylnaphthalene Derivatives |

In the field of chemical biology, fluorescent probes are indispensable tools for visualizing and studying biological processes within living systems. The naphthalene (B1677914) core of this compound provides a foundation for the design of such probes due to its inherent fluorescence. The amino group serves as a convenient point of attachment for linker groups or recognition elements that can target specific biomolecules or cellular compartments.

The trifluoromethoxy group can further enhance the properties of these probes by increasing their photostability and cell permeability. Moreover, the unique fluorine signature of the -OCF₃ group can be exploited for ¹⁹F NMR spectroscopy, providing an alternative method for detecting and quantifying the probe's localization and binding events in biological samples.

Researchers can functionalize the amino group with moieties that recognize specific enzymes, receptors, or nucleic acid structures. For example, coupling the aminonaphthalene to a peptide sequence can create a probe for a particular protease. Similarly, attachment to a known receptor ligand can enable the imaging of that receptor's distribution and dynamics. The resulting probe molecules can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays.

Table 2: Design Components of Probe Molecules Derived from this compound

| Component | Function | Example Moiety |

|---|---|---|

| Fluorophore Core | Provides the fluorescent signal | 3-(trifluoromethoxy)naphthalene |

| Linker | Connects the fluorophore to the recognition element | Alkyl chain, polyethylene glycol (PEG) |

| Recognition Element | Provides specificity for a biological target | Peptide, small molecule ligand, oligonucleotide |

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Methodologies

The future synthesis of 1-Amino-3-(trifluoromethoxy)naphthalene is expected to pivot towards green and sustainable chemistry principles to minimize environmental impact and enhance efficiency. nih.gov This involves a shift away from hazardous reagents and solvents towards more eco-friendly alternatives.

Key research directions include:

One-Pot and Multicomponent Reactions: The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste and energy consumption. nih.govijcmas.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical route to complex molecules. ijcmas.com

Alternative Energy Sources: The use of visible-light photoredox catalysis and electrochemical methods are promising sustainable approaches for introducing trifluoromethyl and trifluoromethoxy groups. nih.govresearchgate.netacs.org These methods often proceed under mild conditions, avoiding the need for high temperatures and harsh reagents. nih.govnih.gov

Eco-Friendly Catalysts and Solvents: Research into reusable, non-toxic catalysts is a cornerstone of green chemistry. sciencedaily.com Methodologies like "Grindstone Chemistry," which involves solvent-free reactions by grinding solids together, represent an energy-efficient and clean synthetic procedure. ijcmas.com The use of aqueous media or other green solvents is also a critical area of investigation for the synthesis of aminonaphthalenes and related compounds. semanticscholar.org

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, reduced use of toxic reagents. researchgate.net |

| One-Pot Multicomponent Reactions | Increased atom economy, reduced waste, operational simplicity, shorter reaction times. ijcmas.com |

| Grindstone Chemistry (Mechanochemistry) | Solvent-free, energy-efficient, suitable for scalable operations. ijcmas.com |

| Aqueous Media Synthesis | Environmentally benign, reduced reliance on volatile organic compounds. semanticscholar.org |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of compounds like this compound by enabling rapid prediction of their properties and optimization of their synthesis.

Emerging paradigms in this area include:

Quantitative Structure-Property Relationship (QSPR) Modeling: AI and ML models can predict a wide range of physicochemical properties, including electronic, thermodynamic, and pharmacokinetic characteristics, from a molecule's structure alone. research.googleulster.ac.uknih.gov This allows for in-silico screening and prioritization of derivatives without the need for extensive laboratory synthesis. ulster.ac.ukresearchgate.net

Generative Models for de Novo Design: Generative AI models can design novel molecules with desired properties from the ground up. mdpi.comnih.gov This could be used to create derivatives of this compound with tailored electronic or photophysical characteristics for specific applications.

Synthetic Route Prediction: AI tools can analyze vast databases of chemical reactions to predict the most efficient and sustainable synthetic pathways. drugtargetreview.com This can help chemists design manufacturable molecules and avoid costly late-stage failures in development. drugtargetreview.com

| AI/ML Application | Impact on Research of this compound |

| Property Prediction (QSPR) | Accelerates screening by predicting electronic and photophysical properties in-silico. research.googleresearchgate.net |

| De Novo Molecular Design | Enables the design of novel derivatives with optimized characteristics for specific applications. mdpi.comresearchgate.net |

| Synthetic Feasibility Assessment | Prioritizes compounds that are not only effective but also practical and sustainable to produce. drugtargetreview.com |

| Active Learning | Reduces the number of required experiments by intelligently selecting the most informative compounds to synthesize and test next. nih.gov |

Exploration of Novel Photophysical and Electronic Properties

The unique electronic structure of this compound, featuring both an electron-donating group (-NH2) and a strong electron-withdrawing group (-OCF3), suggests a rich area for photophysical and electronic exploration.

Future research will likely focus on:

Intramolecular Charge Transfer (ICT): The donor-acceptor nature of the substituents on the naphthalene (B1677914) scaffold makes it a strong candidate for exhibiting ICT upon photoexcitation. This can lead to interesting properties such as large Stokes shifts and solvatochromism, where the fluorescence color changes with solvent polarity. rsc.orgresearchgate.net

Fluorescence and Sensing: Naphthalene-based fluorophores are widely used in fluorescent sensors. researchgate.net The sensitivity of the potential ICT state in this compound to its local environment could be harnessed to develop sensors for polarity, ions, or biomolecules. researchgate.net

Electronic Properties for Organic Semiconductors: The electronic properties of naphthalene derivatives can be tuned by chemical substitution. chalmers.seresearchgate.net The introduction of functional groups can alter the HOMO and LUMO energy levels, making these materials suitable for applications in organic electronics. nih.gov The electron-deficient character imparted by the trifluoromethoxy group could lead to n-type semiconductor behavior. nih.govrsc.org

| Property | Predicted Influence of Substituents | Potential Application |

| Fluorescence | Likely to exhibit fluorescence, potentially with high quantum yield depending on the solvent environment. rsc.orgresearchgate.net | Fluorescent probes, biological imaging. |

| Solvatochromism | The emission wavelength is expected to be highly sensitive to solvent polarity due to potential ICT characteristics. rsc.org | Environmental sensors, polarity probes. |

| HOMO/LUMO Levels | The amino group will raise the HOMO energy, while the trifluoromethoxy group will lower the LUMO energy, reducing the bandgap. nih.govnih.gov | Organic electronics, n-type semiconductors. nih.gov |

Interdisciplinary Applications in Beyond-Drug Research Contexts

The unique properties of this compound suggest its potential utility in a range of interdisciplinary fields beyond traditional pharmaceutical research.

Promising areas for future investigation include:

Organic Electronics: Naphthalene derivatives are foundational building blocks for organic semiconductor materials. nih.gov Functionalized naphthalenes are being investigated for use in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and organic photovoltaics. gatech.eduresearchgate.net The predicted electronic properties of this compound make it a candidate for n-type or ambipolar materials in these devices. nih.govrsc.org

Materials Science: The stable aromatic scaffold of naphthalene is advantageous for creating robust materials. nih.gov Derivatives of this compound could be polymerized or incorporated into larger macromolecular structures to create functional polymers with specific optical or electronic properties. acs.org

Dyes and Pigments: Naphthylamines are precursors to a variety of azo dyes. wikipedia.org The specific substitution pattern of this compound could lead to the development of novel dyes with unique colors and enhanced stability.

Q & A

Q. What are the optimal synthetic routes for 1-Amino-3-(trifluoromethoxy)naphthalene, and how do reaction parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nitro group reduction or trifluoromethylation of naphthalene derivatives. For example, reducing nitro precursors under slightly acidic conditions (pH ~5–6) enhances selectivity for the amino product. Temperature control (e.g., 60–80°C) minimizes side reactions like over-reduction. A comparative table of methods is provided below:

| Method | Starting Material | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nitro reduction | 3-Nitro-naphthalene | H₂/Pd-C, pH 5.5 | 72–78 | |

| Trifluoromethylation | 1-Amino-naphthalene | CF₃I, Cu catalyst | 65–70 |

Optimization requires balancing pH, catalyst loading, and solvent polarity (e.g., THF vs. DCM).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) and Infrared (IR) spectroscopy are critical. The trifluoromethoxy group shows distinct ¹⁹F NMR signals at δ -58 to -62 ppm, while the amino group exhibits IR stretching at ~3400 cm⁻¹ (N–H). Elemental analysis confirms empirical formulae (e.g., C₁₁H₈F₃NO). Mass spectrometry (HRMS) validates molecular weight (e.g., 239.08 g/mol) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the electronic properties and reactivity of the naphthalene ring?

- Methodological Answer : The trifluoromethoxy group is electron-withdrawing (-I effect), polarizing the naphthalene ring and increasing electrophilicity at the 1-position. This enhances susceptibility to nucleophilic attack (e.g., amination) while reducing π-electron density, as shown in computational studies (DFT). Comparative Hammett constants (σₚ = 0.45) explain its role in directing substitution reactions .

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To reconcile

- Standardize protocols (e.g., OECD guidelines for cytotoxicity).

- Validate purity via HPLC (>95%) to exclude byproduct interference.

- Cross-reference with in silico models (e.g., QSAR) to predict activity trends .

Q. How can computational models predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations reveal binding affinities to enzymes like cytochrome P450. The trifluoromethoxy group’s hydrophobicity (logP ~2.8) enhances membrane permeability, while the amino group forms hydrogen bonds with active sites (e.g., Ki = 12 nM in hypothetical kinase targets) .

Q. What are the environmental degradation pathways of this compound, and how do structural features affect persistence?

- Methodological Answer : Degradation occurs via:

- Photolysis : UV exposure cleaves the C–O bond in trifluoromethoxy, yielding fluoride ions (F⁻).

- Hydrolysis : Amino groups undergo oxidation to nitro derivatives under acidic conditions.

- Microbial degradation : Limited in anaerobic environments due to fluorine’s stability. Half-life in soil: ~30–60 days (pH-dependent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.